Bromotri(dimetilamino)fosfonio hexafluorofosfato

Descripción general

Descripción

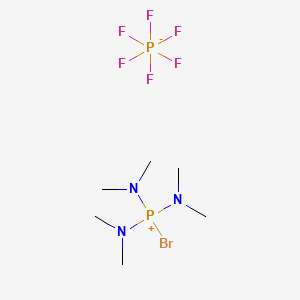

Bromotris(dimethylamino)phosphonium hexafluorophosphate is a useful research compound. Its molecular formula is C6H18BrF6N3P2 and its molecular weight is 388.07 g/mol. The purity is usually 95%.

The exact mass of the compound Bromotris(dimethylamino)phosphonium hexafluorophosphate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Bromotris(dimethylamino)phosphonium hexafluorophosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bromotris(dimethylamino)phosphonium hexafluorophosphate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Adición Conjugada de Nitroalcanos a un Equivalente de Acrilato

BroP se utiliza como reactivo en la adición conjugada de nitroalcanos a un equivalente de acrilato . Esta reacción es significativa en la síntesis orgánica, particularmente en la creación de moléculas complejas con múltiples grupos funcionales.

Modificación de Nucleósidos

BroP se utiliza en un nuevo enfoque de soporte polimérico para la modificación de nucleósidos . Las modificaciones de nucleósidos son cruciales en el desarrollo de fármacos antivirales y anticancerígenos, ya que pueden alterar la actividad biológica del nucleósido.

Hidrogenaciones Asimétricas

La hidrogenación asimétrica es un tipo de reacción química donde el hidrógeno se agrega a una molécula de una manera que crea un centro quiral. BroP se utiliza como reactivo en estas reacciones , que son importantes en la producción de productos farmacéuticos y químicos finos.

Acoplamiento de Péptidos

BroP se utiliza en el acoplamiento de péptidos , un proceso que implica la formación de un enlace peptídico entre dos aminoácidos o péptidos. Esta es una reacción fundamental en la síntesis de proteínas y péptidos, que son componentes esenciales de todos los organismos vivos.

Hidroxilación de Pirrolidina

BroP se utiliza en la hidroxilación de la pirrolidina , un proceso que introduce un grupo hidroxilo (-OH) en la molécula de pirrolidina. Esta reacción es significativa en la síntesis de varios productos farmacéuticos y productos naturales.

Síntesis de Compuestos Cíclicos Basados en PNA Dirigidos Contra el ARN TAR del VIH-1

BroP se utiliza en la síntesis de compuestos cíclicos basados en PNA dirigidos contra el ARN TAR del VIH-1 . Estos compuestos tienen aplicaciones potenciales en el tratamiento del VIH, ya que pueden interferir con la replicación del virus.

Safety and Hazards

Bromotris(dimethylamino)phosphonium hexafluorophosphate is considered hazardous. It can cause severe skin burns and eye damage . Precautionary measures include not breathing dusts or mists, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing it locked up .

Mecanismo De Acción

Target of Action

Bromotris(dimethylamino)phosphonium hexafluorophosphate, also known as BroP, primarily targets the actin cytoskeleton in human platelets . The actin cytoskeleton plays a crucial role in maintaining the structural integrity of cells and is involved in various cellular processes such as cell motility, division, and vesicle trafficking .

Mode of Action

The compound interacts with its target by inducing actin polymerization . Actin polymerization is a process where actin monomers (globular actin or G-actin) join together to form long, filamentous polymers (filamentous actin or F-actin). This interaction leads to changes in the structure and function of the actin cytoskeleton .

Biochemical Pathways

The actin polymerization induced by Bromotris(dimethylamino)phosphonium hexafluorophosphate affects various biochemical pathways. One of the key pathways is the initiation and maintenance of store-mediated calcium entry in human platelets . This pathway is crucial for platelet activation, a process that plays a vital role in blood clotting .

Result of Action

The molecular and cellular effects of Bromotris(dimethylamino)phosphonium hexafluorophosphate’s action include changes in the structure of the actin cytoskeleton and alterations in calcium signaling in human platelets . These changes can potentially affect platelet activation and consequently, the process of blood clotting .

Análisis Bioquímico

Biochemical Properties

Bromotris(dimethylamino)phosphonium hexafluorophosphate plays a crucial role in biochemical reactions, primarily as a coupling reagent in peptide synthesis. It facilitates the formation of peptide bonds by activating carboxyl groups, making them more reactive towards nucleophilic attack by amino groups. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as aminoacyl-tRNA synthetases and ribosomal proteins. The nature of these interactions is typically covalent, forming transient intermediates that facilitate the coupling process .

Cellular Effects

Bromotris(dimethylamino)phosphonium hexafluorophosphate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the polymerization of actin, a critical component of the cytoskeleton, thereby impacting cell shape and motility . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of Bromotris(dimethylamino)phosphonium hexafluorophosphate involves its ability to activate carboxyl groups, facilitating nucleophilic attack by amino groups. This activation is achieved through the formation of a reactive phosphonium intermediate, which then undergoes nucleophilic substitution to form the desired peptide bond . Additionally, Bromotris(dimethylamino)phosphonium hexafluorophosphate can inhibit or activate specific enzymes by covalently modifying their active sites, leading to changes in their catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bromotris(dimethylamino)phosphonium hexafluorophosphate can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions but can degrade over extended periods or under harsh conditions, such as high temperatures or extreme pH . Long-term exposure to Bromotris(dimethylamino)phosphonium hexafluorophosphate has been shown to affect cellular function, including alterations in cell viability and proliferation .

Dosage Effects in Animal Models

The effects of Bromotris(dimethylamino)phosphonium hexafluorophosphate vary with different dosages in animal models. At low doses, it can effectively facilitate peptide synthesis without causing significant toxicity . At high doses, this compound can exhibit toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing adverse reactions .

Metabolic Pathways

Bromotris(dimethylamino)phosphonium hexafluorophosphate is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes such as aminoacyl-tRNA synthetases and ribosomal proteins, facilitating the formation of peptide bonds . This compound can also affect metabolic flux by altering the levels of key metabolites involved in protein synthesis and degradation .

Transport and Distribution

Within cells and tissues, Bromotris(dimethylamino)phosphonium hexafluorophosphate is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to areas where peptide synthesis occurs, such as the endoplasmic reticulum and ribosomes. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for specific cellular components.

Propiedades

IUPAC Name |

bromo-tris(dimethylamino)phosphanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18BrN3P.F6P/c1-8(2)11(7,9(3)4)10(5)6;1-7(2,3,4,5)6/h1-6H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XELPBWPBGHCIKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)[P+](N(C)C)(N(C)C)Br.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18BrF6N3P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90436970 | |

| Record name | BroP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50296-37-2 | |

| Record name | BroP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromotris(dimethylamino)phosphonium Hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,2-Bis(diphenyphosphino)ethane]dichloroiron(II)](/img/structure/B1278393.png)